molecular formula C21H23BrCl2N4O2 B480255 N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide CAS No. 489396-65-8

N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No.: B480255
CAS No.: 489396-65-8
M. Wt: 514.2g/mol
InChI Key: NLFUERKMHZOESP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a dichlorobenzyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 2,6-dichlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of bromophenyl, dichlorobenzyl, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

489396-65-8

Molecular Formula

C21H23BrCl2N4O2

Molecular Weight

514.2g/mol

IUPAC Name

N'-(4-bromophenyl)-N-[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C21H23BrCl2N4O2/c22-15-4-6-16(7-5-15)26-21(30)20(29)25-8-9-27-10-12-28(13-11-27)14-17-18(23)2-1-3-19(17)24/h1-7H,8-14H2,(H,25,29)(H,26,30)

InChI Key

NLFUERKMHZOESP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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